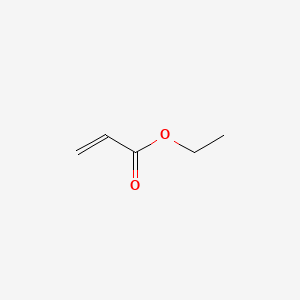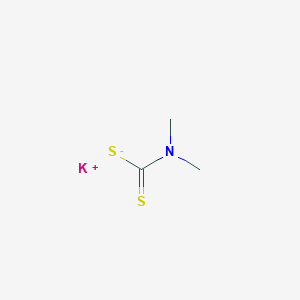
CID 31397
描述
CID 31397 is a useful research compound. Its molecular formula is C3H6NNaS2 and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
研究蛋白质功能和信号转导:
- CID 在剖析信号转导和研究各种生物学过程中至关重要。正交可逆 CID 系统的开发允许以前所未有的精度和时空分辨率控制蛋白质功能,从而帮助阐明膜和蛋白质运输机制 (Voss, Klewer, & Wu, 2015)。
哺乳动物诱导基因调控:
- 工程化 PROTAC-CID 系统已开发用于哺乳动物细胞中的诱导基因调控和编辑。这些系统允许微调基因表达或通过不同的逻辑门控操作多重生物信号。它们甚至可以包装到病毒载体中用于体内应用,从而拓宽了化学诱导基因调控的范围 (Ma et al., 2023)。
了解细胞机制:
- CID 技术提供了对复杂细胞机制的见解,例如脂质第二信使和小 GTP 酶,并有助于部分解释“信号悖论”。该技术的特异性提高以及在一个细胞中正交操纵多个系统的能力使其应用范围超出了传统的蛋白质重定位 (DeRose, Miyamoto, & Inoue, 2013)。
蛋白质定位的可逆控制:
- CID 可以使用正交波长的光脉冲快速开启和关闭,从而允许对活细胞中蛋白质定位进行可逆控制。这在控制细胞事件(如过氧化物酶体转运和有丝分裂检查点信号)中有应用 (Aonbangkhen et al., 2018)。
提高农业中的用水效率:
- 在农业中,CID(碳同位素歧视)已被用作改善大麦等作物的用水效率和生产力的选择标准,表明其在育种计划和提高农业生产力中的潜力 (Anyia et al., 2007)。
保障细胞治疗:
- CID 已集成到诱导多能干细胞衍生的再生 T 细胞治疗等治疗模型中作为保障系统。它用于消除 iPSC 和源自 iPSC 的肿瘤,确保临床应用的安全性 (Ando et al., 2015)。
液相色谱/质谱数据中的背景减除:
- 在质谱中,CID 技术用于背景减除,以从非选择性碰撞诱导解离实验中获得干净的产品离子谱,从而提高该技术的清晰度和在结构解释中的实用性 (Zhang et al., 2009)。
属性
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRVIHUFHQIAL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)





